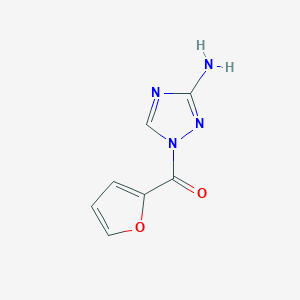
(3-amino-1H-1,2,4-triazol-1-yl)(furan-2-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-AMINO-1H-1,2,4-TRIAZOL-1-YL)(2-FURYL)METHANONE is a compound that features a triazole ring and a furan ring. This compound is of significant interest in organic and medicinal chemistry due to its potential pharmacological activities, including antiviral, antibacterial, antifungal, anticancer, and anticonvulsant properties .
Preparation Methods
The synthesis of (3-AMINO-1H-1,2,4-TRIAZOL-1-YL)(2-FURYL)METHANONE can be achieved through various methods. One common approach involves the reaction of aminoguanidine hydrochloride with succinic anhydride under microwave irradiation. This method allows for the efficient preparation of the compound by nucleophilic opening of the succinimide ring, followed by recyclization of the triazole ring . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
(3-AMINO-1H-1,2,4-TRIAZOL-1-YL)(2-FURYL)METHANONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common reagents and conditions for these reactions include acidic or basic environments, specific temperatures, and solvents like ethanol or dimethyl sulfoxide. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
(3-AMINO-1H-1,2,4-TRIAZOL-1-YL)(2-FURYL)METHANONE has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of (3-AMINO-1H-1,2,4-TRIAZOL-1-YL)(2-FURYL)METHANONE involves its interaction with specific molecular targets and pathways. For instance, it can inhibit enzymes like kinases and demethylases, which play crucial roles in cellular processes. By binding to these enzymes, the compound can modulate their activity, leading to therapeutic effects such as inhibition of cancer cell proliferation or reduction of inflammation .
Comparison with Similar Compounds
(3-AMINO-1H-1,2,4-TRIAZOL-1-YL)(2-FURYL)METHANONE can be compared with other triazole and furan derivatives:
3-Amino-1,2,4-triazole: Known for its use as a catalase inhibitor and in the synthesis of various bioactive compounds.
1H-1,2,4-Triazol-3-amine: Used in drug development for antifungal, anticancer, and cardiovascular applications.
(3-Nitro-1H-1,2,4-triazol-1-yl)-NNO-azoxyfurazans: Studied for their energetic properties and potential use in explosives.
The uniqueness of (3-AMINO-1H-1,2,4-TRIAZOL-1-YL)(2-FURYL)METHANONE lies in its combined triazole and furan structure, which imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C7H6N4O2 |
|---|---|
Molecular Weight |
178.15 g/mol |
IUPAC Name |
(3-amino-1,2,4-triazol-1-yl)-(furan-2-yl)methanone |
InChI |
InChI=1S/C7H6N4O2/c8-7-9-4-11(10-7)6(12)5-2-1-3-13-5/h1-4H,(H2,8,10) |
InChI Key |
IESPRAYLMDDQJZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=COC(=C1)C(=O)N2C=NC(=N2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















